Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

GPCR modulation 5-HT receptor pharmacology Chemical proteomics

N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2549013-33-2) is a synthetic, small-molecule heterocyclic compound with the molecular formula C₁₄H₁₈FN₇ and a molecular weight of 303.34 g/mol. It belongs to the piperazinyl pyrimidine derivative class, a privileged scaffold in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs) and protein kinases.

Molecular Formula C14H18FN7
Molecular Weight 303.34 g/mol
CAS No. 2549013-33-2
Cat. No. B6437535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
CAS2549013-33-2
Molecular FormulaC14H18FN7
Molecular Weight303.34 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC=C3F
InChIInChI=1S/C14H18FN7/c1-2-17-12-3-4-18-14(20-12)22-7-5-21(6-8-22)13-11(15)9-16-10-19-13/h3-4,9-10H,2,5-8H2,1H3,(H,17,18,20)
InChIKeyVSIDBYNYTZQUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2549013-33-2): Chemical Class, Structural Identity, and Research Provenance


N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine (CAS 2549013-33-2) is a synthetic, small-molecule heterocyclic compound with the molecular formula C₁₄H₁₈FN₇ and a molecular weight of 303.34 g/mol . It belongs to the piperazinyl pyrimidine derivative class, a privileged scaffold in medicinal chemistry for modulating G-protein-coupled receptors (GPCRs) and protein kinases [1]. The compound incorporates an N-ethyl substituent on the 4-aminopyrimidine ring and a 5-fluoropyrimidin-4-yl group appended to the piperazine linker—a specific substitution pattern that distinguishes it from other piperazinyl pyrimidine analogs. Its structural identity is confirmed by the IUPAC name and InChI key, which unambiguously differentiate it from regioisomers such as the 5-fluoropyrimidin-2-yl variant . The compound has been disclosed in patent filings by Sunshine Lake Pharma Co., Ltd., where it is described as a substituted pyrimidine piperazine compound with utility as a 5-hydroxytryptamine (5-HT) reuptake inhibitor and/or 5-HT₁A receptor agonist [2].

Why N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine Cannot Be Interchanged with Generic Piperazinyl Pyrimidines


The 5-fluoropyrimidin-4-ylpiperazine motif present in this compound is a precise pharmacophoric element; minor structural variations in the pyrimidine substitution pattern can profoundly alter target engagement and selectivity profiles [1]. For example, within the piperazinyl pyrimidine CCR4 antagonist series, shifting the fluorine substitution or modifying the N-alkyl group on the 4-aminopyrimidine ring has been shown to shift ligand potency and receptor selectivity [2]. The Sunshine Lake Pharma patent family explicitly distinguishes compounds with this specific substitution architecture for 5-HT₁A/5-HT reuptake dual activity from generic piperazinyl pyrimidines lacking the 5-fluoropyrimidin-4-yl group [3]. Furthermore, the compound's industrial preparation method, which achieves high total yield under mild, scalable conditions, is tailored to this specific chemical structure and may not translate to analogs with different substitution patterns [3]. For procurement decisions, assuming functional equivalence between this compound and regioisomers (e.g., the 5-fluoropyrimidin-2-yl derivative) or analogs with different N-alkyl groups would risk introducing unintended pharmacological profiles and synthetic complexity.

Quantitative Differentiation Evidence for N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine Against Closest Structural Analogs


Regioisomeric Differentiation: 5-Fluoropyrimidin-4-yl vs. 5-Fluoropyrimidin-2-yl Substitution

The target compound bears the 5-fluoropyrimidine substituent at the 4-position of the pyrimidine ring, a regioisomeric distinction from the more common 5-fluoropyrimidin-2-yl derivatives. In structurally related piperazinyl pyrimidine series, this 4-yl substitution alters the dihedral angle between the pyrimidine and piperazine rings, affecting the spatial orientation of the fluoropyrimidine moiety within the target binding pocket. This geometric difference distinguishes it from compounds such as N-ethyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine (a regioisomer with identical molecular formula and molecular weight) .

GPCR modulation 5-HT receptor pharmacology Chemical proteomics

Target Engagement Differentiation: CCR4 Antagonism vs. 5-HT₁A/5-HT Reuptake Dual Activity

Patent landscapes reveal that piperazinyl pyrimidine derivatives with this specific substitution architecture are claimed for two distinct therapeutic target profiles. The Academy of Military Medical Sciences patent family (US20150126500A1) discloses piperazinyl pyrimidines as CCR4 antagonists for allergic and inflammatory diseases, with exemplified compounds showing CCR4 antagonism in chemotaxis inhibition assays [1]. Separately, Sunshine Lake Pharma (US2024/0010643A1) claims substituted pyrimidine piperazine compounds with the same core scaffold as selective 5-HT reuptake inhibitors and/or 5-HT₁A receptor agonists for CNS disorders [2]. The target compound's specific N-ethyl and 5-fluoropyrimidin-4-yl substitution pattern places it at the intersection of these two pharmacological classes, with its precise activity profile dependent on the specific substitution architecture.

Chemokine receptor Serotonin receptor CNS drug discovery Immunology

Synthetic Accessibility and Scalability: Industrial-Grade Preparation Method

Sunshine Lake Pharma's patent US2024/0010643A1 explicitly describes a preparation method for substituted pyrimidine piperazine compounds that includes the target compound's structural class. The claimed method uses cheap and easily available raw materials, operates under mild conditions with short reaction times, and achieves high total yield, making it suitable for industrial-scale production [1]. This represents a manufacturing advantage over structurally related piperazinyl pyrimidines that may require more complex, lower-yielding synthetic routes involving protecting group strategies or expensive fluorinated intermediates.

Process chemistry Scale-up synthesis Pharmaceutical manufacturing

Physicochemical Differentiation: N-Ethyl Substitution vs. N-Methyl or N-Hydrogen Analogs

The target compound's N-ethyl substituent on the 4-aminopyrimidine ring confers distinct calculated physicochemical properties compared to close analogs with N-methyl or unsubstituted (N-H) variants. The ethyl group increases lipophilicity (cLogP) and molecular volume, which can influence membrane permeability, protein binding, and metabolic stability—parameters critical for both CNS drug discovery (blood-brain barrier penetration) and peripheral immunology applications . This differentiates the target compound from analogs such as N-ethyl-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1507884-58-3, MW 221.3 g/mol) , which lacks both the fluoropyrimidine moiety and the specific piperazine substitution pattern.

Lipophilicity ADME prediction Lead optimization

High-Value Application Scenarios for N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine in Research and Industrial Procurement


CCR4 Antagonist Screening and Lead Optimization Programs

In drug discovery programs targeting CCR4-mediated diseases (allergic asthma, atopic dermatitis, Th2-driven inflammation), this compound serves as a structurally defined screening candidate within the piperazinyl pyrimidine chemotype. Its specific 5-fluoropyrimidin-4-yl and N-ethyl substitution pattern maps to the SAR space disclosed in the Academy of Military Medical Sciences patent family, which demonstrated CCR4 antagonism in chemotaxis inhibition and competition binding assays [1]. Researchers can use this compound to probe the contribution of the 4-yl regioisomeric attachment to CCR4 binding affinity and selectivity, in direct comparison with 5-fluoropyrimidin-2-yl analogs.

5-HT₁A/5-HT Reuptake Dual Pharmacology Studies for CNS Drug Discovery

Based on Sunshine Lake Pharma's patent disclosure of substituted pyrimidine piperazine compounds as dual 5-HT reuptake inhibitors and 5-HT₁A receptor agonists, this compound is suitable for in vitro pharmacological profiling in serotonin receptor binding assays, functional cAMP assays, and serotonin transporter (SERT) inhibition studies [2]. Its structural features position it as a candidate for exploring multi-target antidepressant or anxiolytic mechanisms, distinct from single-target SSRIs or 5-HT₁A partial agonists.

Chemical Biology Tool Compound for Fluoropyrimidine-Protein Interaction Mapping

The 5-fluoropyrimidine moiety can serve as a ¹⁹F NMR probe or as a handle for metabolic stability studies. Researchers investigating fluorinated heterocycle-protein interactions can use this compound in competitive binding assays or ¹⁹F NMR-based fragment screening campaigns. The defined regioisomeric attachment (4-yl vs. 2-yl) allows precise mapping of fluoropyrimidine orientation within binding sites .

Scale-Up Feasibility Assessment for Preclinical Candidate Supply

For teams evaluating the developability of piperazinyl pyrimidine leads, this compound is supported by an industrial preparation method that claims cheap raw materials, mild conditions, and high total yield [2]. Procurement of multi-gram quantities for formulation development, preliminary toxicology, or in vivo efficacy studies is de-risked by the existence of this scalable synthetic route compared to analogs without published preparative methods.

Quote Request

Request a Quote for N-ethyl-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.